![molecular formula C16H15NO B14724516 6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B14724516.png)
6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo7annulen-5-one is a heterocyclic compound that features a pyridine ring fused to a tetrahydrobenzoannulene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo7annulen-5-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a suitable annulated precursor in the presence of a catalyst can yield the desired compound. Specific reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo7annulen-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the annulated structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo7annulen-5-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo7annulen-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydrobenzo7annulen-5-one : Lacks the pyridine ring, making it less versatile in certain applications.
- Thieno[2,3-d]pyrimidine derivatives : Similar in structure but contain a sulfur atom, which can alter their chemical properties and biological activity .
Uniqueness
6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo7annulen-5-one is unique due to the presence of both the pyridine ring and the annulated structure, providing a combination of properties that can be exploited in various fields.
Properties
Molecular Formula |
C16H15NO |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
6-pyridin-3-yl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C16H15NO/c18-16-14-8-2-1-5-12(14)6-3-9-15(16)13-7-4-10-17-11-13/h1-2,4-5,7-8,10-11,15H,3,6,9H2 |
InChI Key |
ATZQYUXXEFCOLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C2=CC=CC=C2C1)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


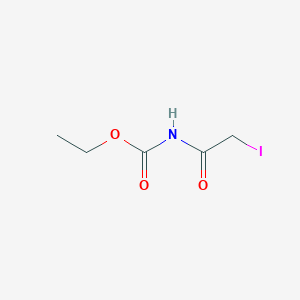

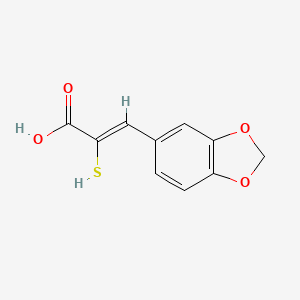
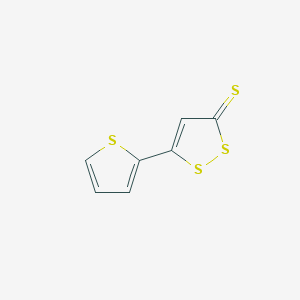
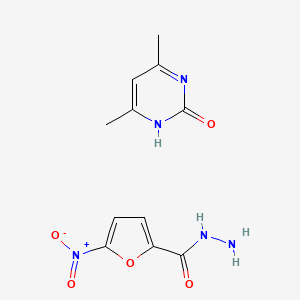

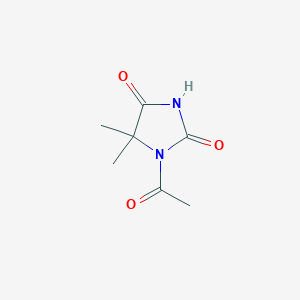
![Benzo[b]thiophene, 3-methoxy-](/img/structure/B14724475.png)

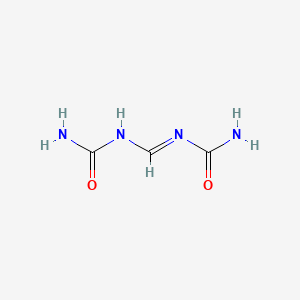


![(Z)-5-[benzyl(methyl)amino]-2-(4-chlorophenyl)-1-phenylpent-1-en-3-one](/img/structure/B14724510.png)
![4-ethoxy-9-(4-ethoxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14724518.png)
